molecular formula C8H8FN3S B255993 2-fluorobenzaldehyde thiosemicarbazone

2-fluorobenzaldehyde thiosemicarbazone

Cat. No.: B255993
M. Wt: 197.24 g/mol
InChI Key: AAVLMTXPFUGOSG-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobenzaldehyde thiosemicarbazone is a synthetic organic compound belonging to the thiosemicarbazone class, known for its versatile chelating properties and potential as a scaffold in biologically active molecules. This compound is designed for research and development applications exclusively. Thiosemicarbazones are widely investigated in medicinal chemistry for their diverse biological activities. Their primary research value lies in their ability to act as potent chelators for various transition metal ions (such as copper, nickel, and palladium), forming complexes that often exhibit enhanced biological activity compared to the ligand alone . These metal complexes are explored for their antiproliferative properties, with mechanisms of action that may include the inhibition of essential enzymes like ribonucleotide reductase (RNR), disruption of cellular iron metabolism, and induction of genotoxic stress . The incorporation of a fluorine atom on the benzaldehyde ring can fine-tune the molecule's lipophilicity, electronic characteristics, and metabolic stability, making it a subject of structure-activity relationship (SAR) studies . While specific biological data for the 2-fluoro derivative may be limited in the public domain, analogous compounds, such as p-fluorobenzaldehyde thiosemicarbazone, have shown affinity for human leukemic cell lines, underscoring the research interest in fluorinated analogs . Researchers utilize this compound in areas including inorganic synthesis, development of novel metal-based agents, and as a building block in pharmaceutical research. Handling Note: This product is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Note on Specific Data: The specific physicochemical, analytical, and biological data for the exact compound "this compound" is not fully available in the searched literature. The description above is based on the well-established properties of the thiosemicarbazone class and closely related analogs. Experimental verification of all properties is recommended.

Properties

Molecular Formula

C8H8FN3S

Molecular Weight

197.24 g/mol

IUPAC Name

[(E)-(2-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+

InChI Key

AAVLMTXPFUGOSG-VZUCSPMQSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)F

Origin of Product

United States

Preparation Methods

Direct Condensation of 2-Fluorobenzaldehyde and Thiosemicarbazide

The most straightforward method involves refluxing equimolar quantities of 2-fluorobenzaldehyde and thiosemicarbazide in a hydroalcoholic solvent system.

Reaction Conditions

  • Solvent : Ethanol-water (15:6 mL ratio) with acetic acid (0.4 mL) as a catalyst.

  • Temperature : Reflux at 80–100°C for 2–4 hours.

  • Work-up : The precipitate is filtered and recrystallized from ethanol or ethanol-water mixtures.

This method yields 45–89% of the target compound, depending on the purity of starting materials and recrystallization efficiency. For example, bis(4-fluorobenzaldehyde) thiocarbohydrazone, a structurally analogous compound, was isolated in 82% yield using this protocol.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s terminal nitrogen on the aldehyde carbonyl, followed by dehydration to form the thiosemicarbazone linkage. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and reaction rate.

Multi-Step Synthesis for Substituted Derivatives

Patented routes describe the synthesis of 4-acetamido-2-fluorobenzaldehyde thiosemicarbazone, a substituted analogue, through sequential functionalization.

Stepwise Procedure

  • Synthesis of 4-Acetamido-2-fluorobenzaldehyde :

    • 3-Fluoroacetanilide is nitrated to 4-cyano-3-fluoroacetanilide, followed by reduction to the aldehyde.

  • Condensation with Thiosemicarbazide :

    • The aldehyde reacts with thiosemicarbazide in ethanol under reflux, yielding 45% of the thiosemicarbazone.

Key Challenges

  • Regioselectivity : Fluorine’s ortho-directing effect necessitates careful control of nitration and reduction steps.

  • Yield Optimization : The multi-step process accumulates losses, resulting in moderate overall yields.

Analytical Characterization

Infrared (IR) Spectroscopy

  • N-H Stretch : 3150–3303 cm⁻¹ (broad, indicative of thiosemicarbazone NH groups).

  • C=S Stretch : 1130–1254 cm⁻¹.

  • C=N Stretch : 1517–1606 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • Aromatic protons: δ 7.27–8.37 ppm (multiplets, fluorobenzaldehyde ring).

    • Azomethine protons: δ 8.14–8.93 ppm (singlets, HC=N).

    • NH protons: δ 10.80–12.18 ppm (broad singlets).

  • ¹³C NMR :

    • Azomethine carbon: δ 147.57–175.41 ppm.

Elemental Analysis

Data for bis(4-fluorobenzaldehyde) thiocarbohydrazone (C₁₅H₁₂F₂N₄S):

  • Calculated : C 56.59%, H 3.80%, N 17.60%, S 10.07%.

  • Found : C 56.82%, H 3.79%, N 17.56%, S 10.10%.

Optimization and Comparative Analysis

Solvent and Catalyst Effects

  • Ethanol-Water Mixtures : Enhance solubility of both reactants and products, minimizing side reactions.

  • Acetic Acid : Lowers reaction pH, accelerating imine formation.

Yield Comparison

MethodYield (%)Purity (HPLC)
Direct Condensation45–89>95%
Multi-Step Synthesis45>90%

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Comparisons: Fluorine Substitution and Position

Fluorinated thiosemicarbazones vary in biological activity depending on the position and number of fluorine atoms. Table 1 compares 2-FBT with other fluorinated analogues:

Compound Fluorine Substitution Crystallographic Features Key References
2-FBT Ortho (C2) Planar structure; strong π-conjugation
4-Fluorobenzaldehyde thiosemicarbazone Para (C4) Enhanced solubility due to symmetry
2,4-Difluorobenzaldehyde thiosemicarbazone Ortho and para (C2, C4) Increased hydrophobicity; distorted planarity
3,5-Difluorobenzaldehyde thiosemicarbazone Meta (C3, C5) Steric hindrance reduces metal coordination

The ortho-fluorine in 2-FBT induces steric effects that limit rotational freedom, stabilizing its bioactive conformation. In contrast, para-substituted analogues (e.g., 4-fluorobenzaldehyde thiosemicarbazone) exhibit higher solubility but reduced enzymatic inhibition due to weaker target binding .

Antimicrobial and Cytotoxic Activities

2-FBT derivatives outperform many analogues in cytotoxicity. For example, 2-FBT-based thiazoles show IC₅₀ values of 8.2–12.4 µM against HeLa cells, whereas 2-chloro-6-fluorobenzaldehyde thiosemicarbazone derivatives are less potent (IC₅₀: 15.3–22.7 µM) . Table 2 highlights key findings:

Compound Antimicrobial Activity (MIC, µg/mL) Cytotoxicity (IC₅₀, µM) Reference
2-FBT thiazole derivative 12.5 (S. aureus) 8.2 (HeLa)
4-Fluorobenzaldehyde thiosemicarbazone derivative 25.0 (E. coli) 18.5 (MCF-7)
3-Furaldehyde thiosemicarbazone 50.0 (C. albicans) Not tested

The ortho-fluorine in 2-FBT enhances membrane penetration and interaction with hydrophobic enzyme pockets, explaining its superior activity .

Enzyme Inhibition

2-FBT’s heterocyclic derivatives show moderate ribonucleoside diphosphate reductase (RNR) inhibition (IC₅₀: 1.8 × 10⁻⁸ M), outperforming 5-phenoxycarbonyloxy-2-formylpyridine thiosemicarbazone (IC₅₀: 55-fold higher) . Para-substituted derivatives, however, excel in cholinesterase inhibition. For example, compound 19 (4-fluoro derivative) inhibits acetylcholinesterase (AChE) at 0.89 µM, while 2-FBT analogues show weaker activity (IC₅₀: >10 µM) .

Physicochemical Properties

Fluorine substitution significantly alters physicochemical behavior:

  • Solubility : Para-substituted derivatives (e.g., 4-fluorobenzaldehyde thiosemicarbazone) exhibit higher aqueous solubility due to symmetrical charge distribution .
  • Stability: The electron-withdrawing effect of ortho-fluorine in 2-FBT increases resistance to oxidative degradation compared to non-fluorinated analogues .
  • Metal Coordination : 2-FBT forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), enhancing antioxidant and antimicrobial activities. In contrast, meta-fluorinated analogues show reduced chelation efficiency due to steric interference .

Q & A

Q. What are the standard synthetic protocols for preparing 2-fluorobenzaldehyde thiosemicarbazone, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a condensation reaction between 2-fluorobenzaldehyde and thiosemicarbazide under reflux in a polar solvent (e.g., ethanol or methanol). Key parameters include:

  • Molar ratio : A 1:1 stoichiometry of aldehyde to thiosemicarbazide minimizes byproducts .
  • Temperature : Reflux conditions (~78°C for ethanol) ensure complete reaction .
  • Acid catalysis : Glacial acetic acid (1–2 drops) accelerates imine bond formation .
    Yield optimization requires purification via recrystallization or column chromatography. Challenges arise from competing side reactions, such as hydrazine over-addition, which can be mitigated using t-Boc-protected hydrazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm its structure?

Answer:

  • FT-IR : Look for ν(N–H) stretches at 3266–3396 cm⁻¹ and ν(C=S) at 750–850 cm⁻¹. The imine (C=N) stretch appears near 1600 cm⁻¹ .
  • ¹H NMR : Aromatic protons resonate at δ 7.3–8.2 ppm, while the HC=N proton appears at δ 8.0–8.3 ppm. NH₂ protons show broad signals at δ 8.2–8.5 ppm .
  • ESI-MS : The molecular ion peak [M+H]⁺ confirms the molecular weight .

Q. How is thermal stability assessed for thiosemicarbazones, and why is this relevant for pharmaceutical applications?

Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures and phase transitions. For this compound:

  • TGA : Weight loss >200°C indicates stability under storage conditions .
  • DSC : Endothermic peaks correlate with melting points, critical for formulation (e.g., tablet compression) .
    Thermal stability data guide storage (e.g., desiccated, low-temperature) and compatibility with excipients .

Q. What in vitro assays are used to evaluate the antimicrobial potential of this compound?

Answer:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (concentration range: 0.125–256 µg/mL) .
  • Zone of Inhibition : Agar diffusion assays validate bactericidal/fungicidal activity .
  • Control : Compare to ciprofloxacin for bacteria and fluconazole for fungi .

Q. How does the fluorinated substituent in this compound influence its physicochemical properties?

Answer: The electron-withdrawing fluorine at the ortho position:

  • Enhances lipophilicity (logP ↑), improving membrane permeability .
  • Stabilizes the thiosemicarbazone backbone via resonance, increasing thermal stability .
  • Alters electronic density on the aromatic ring, affecting metal-chelation efficiency .

Advanced Research Questions

Q. How do metal complexes of this compound enhance antitumor activity, and what coordination modes are observed?

Answer: Complexation with transition metals (e.g., Cu(II), Pd(II)) enhances cytotoxicity via:

  • Redox cycling : Cu(II) complexes generate ROS, inducing apoptosis .
  • DNA intercalation : Planar complexes (e.g., Pd(II)) disrupt DNA replication .
    Coordination modes :
  • Bidentate (N,S) : Binds via imine-N and thione-S, forming square-planar or octahedral geometries .
  • Tridentate (N,N,S) : Observed in bulkier ligands with additional donor sites .
    Screening against HeLa cells shows Mo-complexed derivatives exhibit IC₅₀ values <10 µM .

Q. What computational strategies predict the bioactivity and ADMET profiles of this compound derivatives?

Answer:

  • Pharmacophore modeling : Identifies essential features (e.g., thione-S, imine-N) for anticancer activity .
  • QSAR : Correlates substituent electronic parameters (Hammett σ) with MIC values .
  • ADMET prediction : SwissADME/pkCSM models estimate:
    • Absorption : High gastrointestinal absorption (HIA >90%) .
    • Toxicity : Ames test negativity (mutagenicity risk <0.3) .

Q. How do structural modifications (e.g., halogen substitution) alter the antioxidant mechanism of thiosemicarbazones?

Answer:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases radical scavenging (e.g., DPPH assay IC₅₀ ↓ by 30% vs. Cl) .
  • Nitro groups : Enhance ROS generation but reduce solubility, limiting bioavailability .
  • Methoxy groups : Improve solubility but reduce membrane penetration .

Q. What contradictions exist in reported biological activities of thiosemicarbazones, and how can they be resolved?

Answer:

  • Antimicrobial vs. Cytotoxicity : High MIC values (e.g., >64 µg/mL) may correlate with off-target cytotoxicity in normal cells (e.g., J774 macrophages) . Resolve via selectivity index (SI = IC₅₀ normal cells / IC₅₀ tumor cells) .
  • Metal-dependent activity : Cu(II) complexes show higher efficacy than Zn(II) in HL-60 cells but lower stability . Use speciation studies to identify active species .

Q. What advanced spectral techniques elucidate the tautomeric behavior of this compound?

Answer:

  • ¹³C NMR : Distinguishes thione (C=S, δ 175–185 ppm) vs. thiol (C–SH, δ 160–170 ppm) tautomers .
  • X-ray crystallography : Confirms solid-state tautomerism; the thione form predominates in crystals due to hydrogen bonding .
  • UV-Vis : π→π* transitions at 320–350 nm shift with tautomeric changes in solution .

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